molecular formula C15H26O3 B1257358 (3beta,9beta)-7-Drimene-3,11,12-triol CAS No. 101470-79-5

(3beta,9beta)-7-Drimene-3,11,12-triol

Cat. No.: B1257358
CAS No.: 101470-79-5
M. Wt: 254.36 g/mol
InChI Key: FLJVCTAWIDPKTG-UHFFFAOYSA-N
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Description

(3beta, 9beta)-7-Drimene-3, 11, 12-triol belongs to the class of organic compounds known as cyclic alcohols and derivatives. These are organic compounds containing an aliphatic ring substituted with at least one hydroxyl group (3beta, 9beta)-7-Drimene-3, 11, 12-triol exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, (3beta, 9beta)-7-drimene-3, 11, 12-triol is primarily located in the cytoplasm. Outside of the human body, (3beta, 9beta)-7-drimene-3, 11, 12-triol can be found in mushrooms. This makes (3beta, 9beta)-7-drimene-3, 11, 12-triol a potential biomarker for the consumption of this food product.

Properties

CAS No.

101470-79-5

Molecular Formula

C15H26O3

Molecular Weight

254.36 g/mol

IUPAC Name

5,6-bis(hydroxymethyl)-1,1,4a-trimethyl-2,3,4,5,8,8a-hexahydronaphthalen-2-ol

InChI

InChI=1S/C15H26O3/c1-14(2)12-5-4-10(8-16)11(9-17)15(12,3)7-6-13(14)18/h4,11-13,16-18H,5-9H2,1-3H3

InChI Key

FLJVCTAWIDPKTG-UHFFFAOYSA-N

SMILES

CC1(C(CCC2(C1CC=C(C2CO)CO)C)O)C

Canonical SMILES

CC1(C(CCC2(C1CC=C(C2CO)CO)C)O)C

melting_point

165-166°C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3beta,9beta)-7-Drimene-3,11,12-triol
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(3beta,9beta)-7-Drimene-3,11,12-triol
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(3beta,9beta)-7-Drimene-3,11,12-triol
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Reactant of Route 6
(3beta,9beta)-7-Drimene-3,11,12-triol

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